molecular formula C5H9O5P B1422061 Methyl 2-(phosphonomethyl)acrylate CAS No. 103528-51-4

Methyl 2-(phosphonomethyl)acrylate

Cat. No. B1422061
M. Wt: 180.1 g/mol
InChI Key: OCAMAQVVROGPGJ-UHFFFAOYSA-N
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Description

“Methyl 2-(phosphonomethyl)acrylate” is a type of acrylate, which are the esters, salts, and conjugate bases of acrylic acid and its derivatives . Acrylates are made from acrylate monomer, usually comprising esters containing vinyl groups . The molecular formula of “Methyl 2-(phosphonomethyl)acrylate” is C5H9O5P.


Synthesis Analysis

The synthesis of (meth)acrylate monomers can be achieved through a continuous flow process . This involves reacting (meth)acryloyl chloride with alcohols in the presence of triethyl amine in a tubular reactor . The process results in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times .


Chemical Reactions Analysis

Phosphorus-based (meth)acrylates, such as “Methyl 2-(phosphonomethyl)acrylate”, have been widely studied for over 20 years . The polymers prepared from these monomers exhibit interesting properties due to their phosphonated ester, phosphonic acid, or phosphoric ester functions . The polymers are prepared by free radical polymerization, photopolymerization, or controlled radical polymerization .


Physical And Chemical Properties Analysis

Acrylates, including “Methyl 2-(phosphonomethyl)acrylate”, possess diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness, among others . They are known for their good impact toughness, resistance to breakage, transparency, elasticity, fairly good heat and oil resistance . They can endure a temperature of 170–180°C when they are in oil, exposed to dry heat, or non-surfactant suspending agents that have anti-static binding abilities and film-forming .

Scientific Research Applications

Polymer Enhancement and Biomedical Applications

Methyl 2-(phosphonomethyl)acrylate, due to its unique structure, finds significant applications in the enhancement of polymer properties, particularly in dental and biomedical fields. A review by Gad et al. (2017) on PMMA denture base material highlights the impact of fillers, fibers, nanofillers, and hybrid reinforcement on poly(methyl methacrylate) properties. These enhancements lead to improved mechanical strength, durability, and biocompatibility of dental prosthetics and other biomedical devices (Gad, Fouda, Al-Harbi, Näpänkangas, & Raustia, 2017).

Environmental and Wastewater Treatment

Research on organophosphonates, including compounds related to methyl 2-(phosphonomethyl)acrylate, shows their increasing consumption and environmental relevance. Rott, Steinmetz, and Metzger (2018) provide a comprehensive review of the environmental impact, biodegradability, and removal of phosphonates in wastewater treatment plants. Their study suggests that while phosphonates exhibit stability against biological degradation, they can be efficiently removed in wastewater treatment, highlighting their role in preventing eutrophication and ensuring water quality (Rott, Steinmetz, & Metzger, 2018).

Material Science and Surface Modification

In the realm of material science and surface modification, the unique properties of methyl 2-(phosphonomethyl)acrylate derivatives facilitate the development of advanced materials. Bitar, Cools, De Geyter, and Morent (2018) discuss the use of acrylic acid plasma polymerization for biomedical applications, highlighting how carboxylic acid functional groups, akin to those derivable from methyl 2-(phosphonomethyl)acrylate, can enhance cell growth and proliferation on various surfaces. This application is critical in creating biocompatible coatings for implants and tissue engineering scaffolds (Bitar, Cools, De Geyter, & Morent, 2018).

Advanced Polymer Systems and Nanocomposites

The chemical structure of methyl 2-(phosphonomethyl)acrylate contributes to the development of sophisticated polymer systems and nanocomposites. David et al. (2012) review recent progress in phosphonate vinyl monomers and polymers obtained by radical polymerization, emphasizing the versatility of these materials in creating high-performance, fire-resistant, and durable polymers. Such advancements are pivotal in various sectors, including construction, automotive, and aerospace industries (David, Negrell-Guirao, Iftene, Boutevin, & Chougrani, 2012).

Safety And Hazards

“Methyl 2-(phosphonomethyl)acrylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is toxic if inhaled and may cause respiratory irritation . It is also harmful if swallowed or in contact with skin .

Future Directions

Phosphorus-based (meth)acrylates, such as “Methyl 2-(phosphonomethyl)acrylate”, have been widely studied for over 20 years . Recent work showed that it was possible to achieve complex architectures, which will probably lead to further developments in the near future . They are extensively used in industry, notably to bind metals . They are also involved in flame retardancy, where phosphorus is known to be particularly useful . An important industrial application deals with their use in the biomedical field .

properties

IUPAC Name

2-methoxycarbonylprop-2-enylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O5P/c1-4(5(6)10-2)3-11(7,8)9/h1,3H2,2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAMAQVVROGPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(phosphonomethyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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